

Application Notes and Protocols: FPL-55712 Free Base in Smooth Muscle Relaxation Studies

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Compound of Interest

Compound Name: FPL-55712 free base

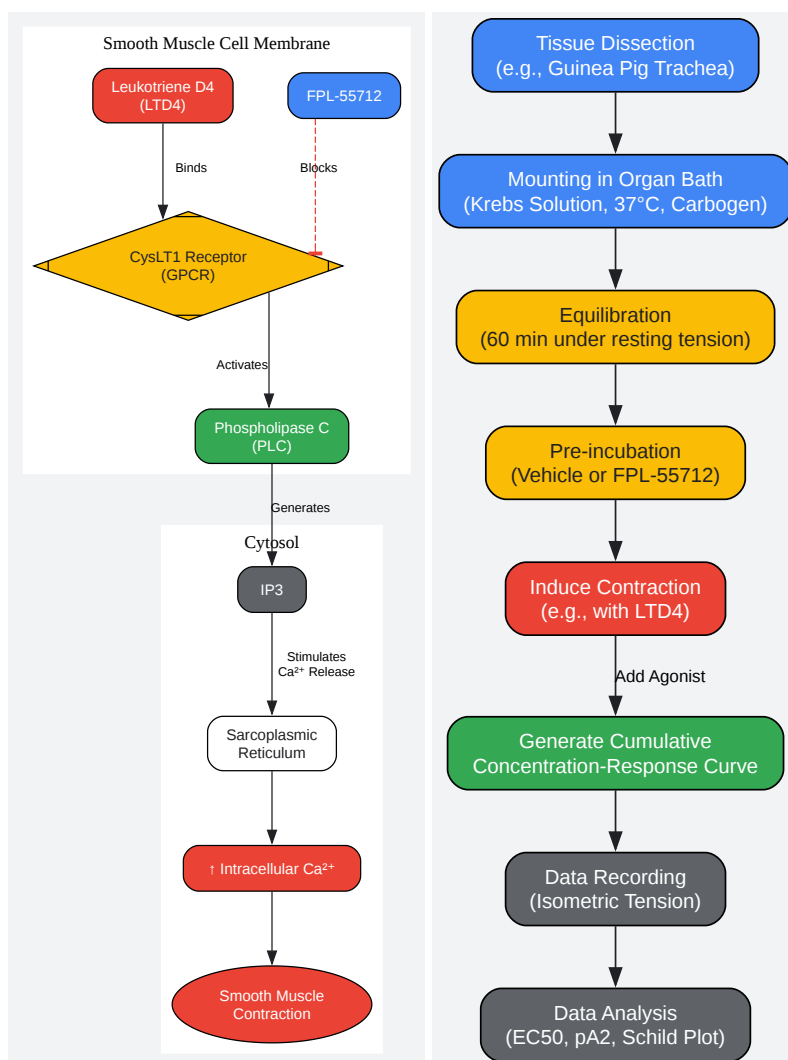
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Audience: Researchers, scientists, and drug development professionals.

Introduction: FPL-55712 is a chromone carboxylic acid that was instrumental in the study of leukotriene-mediated responses.^[1] It is recognized as a potent and selective antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which was later identified as a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).^{[1][2]} As a CysLT receptor antagonist, FPL-55712 has been a valuable pharmacological tool for investigating the role of leukotrienes in smooth muscle contraction, particularly in the context of respiratory conditions like asthma.^{[1][3][4]} Its primary mechanism of action involves blocking the effects of cysteinyl leukotrienes on their receptors in smooth muscle tissues, thereby preventing or reversing contraction and promoting relaxation.^{[5][6]}

Mechanism of Action: FPL-55712 exerts its smooth muscle relaxant effects by competitively antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes, such as LTD₄, are potent bronchoconstrictors that are released during inflammatory and allergic responses. Upon binding to the G-protein coupled CysLT1 receptor on smooth muscle cells, they initiate a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. FPL-55712 blocks this interaction, inhibiting the downstream signaling and leading to smooth muscle relaxation.



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